molecular formula C21H22N6OS B2510577 (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone CAS No. 1251576-19-8

(3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone

Cat. No. B2510577
CAS RN: 1251576-19-8
M. Wt: 406.51
InChI Key: BORDLGABVSGSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H22N6OS and its molecular weight is 406.51. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential in Cancer and CNS Disorders

The compound is related to a class of compounds known for their versatile therapeutic potential, particularly in cancer and central nervous system (CNS) disorders. Tetrahydroisoquinolines, a related scaffold, have been explored for various therapeutic activities, showing promise in drug discovery for cancer and CNS disorders (Singh & Shah, 2017). These derivatives have been synthesized for a range of activities, suggesting the potential of similarly structured compounds in addressing infectious diseases and offering novel drug classes with unique mechanisms of action.

Antioxidant and Environmental Detoxification

Compounds with similar structural features have been studied for their role in the remediation and degradation of organic pollutants, particularly in wastewater treatment. Their effectiveness in the presence of redox mediators to enhance degradation efficiency highlights their potential environmental applications (Husain & Husain, 2007).

Contributions to Antioxidant Research

Research on antioxidants, such as ethoxyquin and its analogues, demonstrates the relevance of similar compounds in protecting valuable polyunsaturated fatty acids, indicating their potential in food preservation and the mitigation of spontaneous combustion risks in industrial applications (de Koning, 2002).

Immune Response Modulation

Imiquimod and its analogues, which share structural similarities, are known for their ability to modulate the immune system through localized induction of cytokines. This property underpins their application in treating cutaneous diseases, suggesting the potential of the compound for similar topical therapeutic uses (Syed, 2001).

Exploration in Synthetic Pathways

The synthesis of pyrimido[4,5-b]quinolines and its thio analogues from barbituric acid derivatives highlights the chemical versatility and potential for the development of novel therapeutic agents with significant biological activity (Nandha Kumar et al., 2001).

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS/c28-21(27-7-3-5-16-4-1-2-6-18(16)27)17-13-26(15-24-17)20-12-19(22-14-23-20)25-8-10-29-11-9-25/h1-2,4,6,12-15H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDLGABVSGSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone

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